molecular formula C10H15ClN2S B2688765 2-[(3,4-Dimethylphenyl)sulfanyl]ethanimidamide hydrochloride CAS No. 1210206-48-6

2-[(3,4-Dimethylphenyl)sulfanyl]ethanimidamide hydrochloride

Cat. No.: B2688765
CAS No.: 1210206-48-6
M. Wt: 230.75
InChI Key: FJNHKHQSGIUPDA-UHFFFAOYSA-N
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Description

2-[(3,4-Dimethylphenyl)sulfanyl]ethanimidamide hydrochloride is a chemical compound with the molecular formula C10H15ClN2S It is known for its unique structural features, which include a sulfanyl group attached to a dimethylphenyl ring and an ethanimidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-Dimethylphenyl)sulfanyl]ethanimidamide hydrochloride typically involves the following steps:

  • Formation of the Sulfanyl Intermediate: : The initial step involves the reaction of 3,4-dimethylphenyl thiol with an appropriate halogenated ethanimidamide precursor under controlled conditions. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

  • Hydrochloride Formation: : The resulting sulfanyl intermediate is then treated with hydrochloric acid to form the hydrochloride salt of 2-[(3,4-Dimethylphenyl)sulfanyl]ethanimidamide. This step ensures the compound’s stability and solubility in aqueous solutions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors are used to maintain precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.

    Purification Techniques: Techniques such as crystallization, filtration, and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-[(3,4-Dimethylphenyl)sulfanyl]ethanimidamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form corresponding thiols or amines using reducing agents such as lithium aluminum hydride.

    Substitution: The ethanimidamide moiety can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, amines.

    Substitution: Substituted ethanimidamide derivatives.

Scientific Research Applications

2-[(3,4-Dimethylphenyl)sulfanyl]ethanimidamide hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(3,4-Dimethylphenyl)sulfanyl]ethanimidamide hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(3,4-Dimethylphenyl)sulfanyl]ethanamine
  • **2-[(3,4-Dimethylphenyl)sulfanyl]ethanamide
  • **2-[(3,4-Dimethylphenyl)sulfanyl]ethanethioamide

Uniqueness

2-[(3,4-Dimethylphenyl)sulfanyl]ethanimidamide hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a sulfanyl group with an ethanimidamide moiety makes it a valuable compound for various research applications.

Properties

IUPAC Name

2-(3,4-dimethylphenyl)sulfanylethanimidamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2S.ClH/c1-7-3-4-9(5-8(7)2)13-6-10(11)12;/h3-5H,6H2,1-2H3,(H3,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJNHKHQSGIUPDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)SCC(=N)N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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